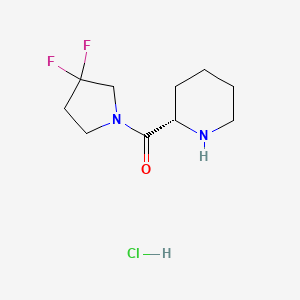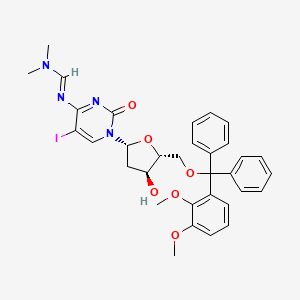
5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine is a synthetic nucleoside analogue. This compound is often used in the field of oligonucleotide synthesis, where it serves as a building block for the creation of DNA sequences. The dimethoxytrityl group acts as a protecting group for the 5’-hydroxy group in nucleosides, ensuring that the nucleoside remains stable during the synthesis process .
Méthodes De Préparation
The synthesis of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves several steps. One common method includes the protection of the 5’-hydroxy group of the nucleoside with a dimethoxytrityl group. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine . The iodination of the cytidine derivative is then carried out using iodine and a suitable oxidizing agent .
Analyse Des Réactions Chimiques
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves its incorporation into oligonucleotide sequences. The dimethoxytrityl group protects the 5’-hydroxy group during synthesis, preventing unwanted reactions . Once the oligonucleotide synthesis is complete, the dimethoxytrityl group is removed under acidic conditions, revealing the free 5’-hydroxy group . This allows the oligonucleotide to participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine include:
5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Lacks the N4-dimethylaminomethylidene and iodide groups, making it less versatile in certain synthetic applications.
5’-O-(Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine: Contains a benzoyl group instead of the dimethylaminomethylidene group, which affects its reactivity and stability.
The uniqueness of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine lies in its combination of protecting groups and functional groups, which provide both stability and reactivity for various synthetic applications .
Propriétés
Numéro CAS |
717876-96-5 |
|---|---|
Formule moléculaire |
C33H35IN4O6 |
Poids moléculaire |
710.6 g/mol |
Nom IUPAC |
N'-[1-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C33H35IN4O6/c1-37(2)21-35-31-25(34)19-38(32(40)36-31)29-18-26(39)28(44-29)20-43-33(22-12-7-5-8-13-22,23-14-9-6-10-15-23)24-16-11-17-27(41-3)30(24)42-4/h5-17,19,21,26,28-29,39H,18,20H2,1-4H3/t26-,28+,29+/m0/s1 |
Clé InChI |
DNPRAGGFVFMDFN-WIIGKZCBSA-N |
SMILES isomérique |
CN(C)C=NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
SMILES canonique |
CN(C)C=NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


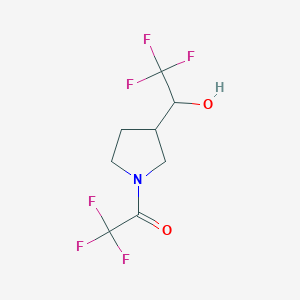





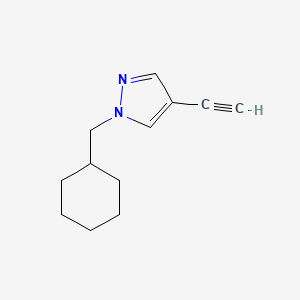
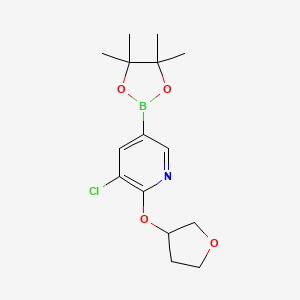

![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)

